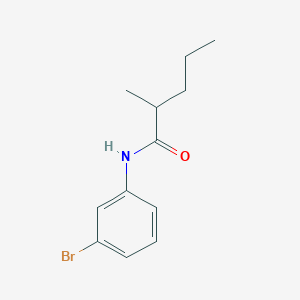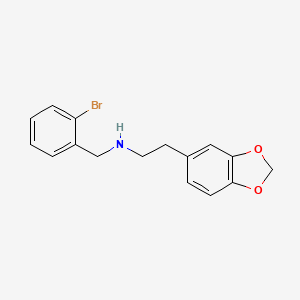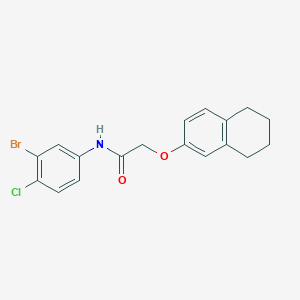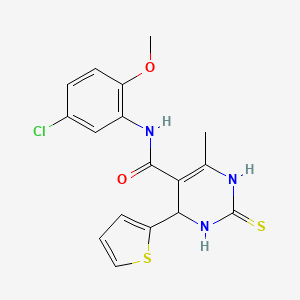
N-(3-bromophenyl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-methylpentanamide, also known as Brorphine, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It belongs to the class of phenethylamines and is structurally similar to fentanyl. Brorphine has been used as a research chemical and is not approved for human consumption.
Mecanismo De Acción
N-(3-bromophenyl)-2-methylpentanamide works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the opioid system, which leads to the release of endorphins and other neurotransmitters that produce analgesia and euphoria. N-(3-bromophenyl)-2-methylpentanamide is more potent than morphine due to its higher affinity for the mu-opioid receptors.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-methylpentanamide has been found to produce a range of biochemical and physiological effects. It produces potent analgesia, which is useful in the treatment of pain. It also produces sedation and euphoria, which can be desirable in certain situations. However, it can also produce respiratory depression, which can be life-threatening in high doses. N-(3-bromophenyl)-2-methylpentanamide has also been found to produce constipation, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-2-methylpentanamide has several advantages and limitations for lab experiments. It is a potent analgesic, which makes it useful in pain research. It also produces sedation and euphoria, which can be useful in addiction research. However, it can produce respiratory depression, which can be a limitation in certain experiments. N-(3-bromophenyl)-2-methylpentanamide is also a synthetic opioid and may not accurately reflect the effects of natural opioids in the body.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-2-methylpentanamide. One direction is to study its potential use in the treatment of addiction and withdrawal symptoms. Another direction is to study its potential use in the treatment of pain. Further research is also needed to understand the long-term effects of N-(3-bromophenyl)-2-methylpentanamide use and its potential for abuse.
Conclusion
In conclusion, N-(3-bromophenyl)-2-methylpentanamide is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It has been studied for its potential use in the treatment of addiction and withdrawal symptoms and has been found to be more potent than morphine. N-(3-bromophenyl)-2-methylpentanamide has several advantages and limitations for lab experiments and has several future directions for research. However, it is important to note that N-(3-bromophenyl)-2-methylpentanamide is not approved for human consumption and should only be used for scientific research purposes.
Métodos De Síntesis
N-(3-bromophenyl)-2-methylpentanamide can be synthesized using a simple method that involves the reaction of 3-bromophenyl magnesium bromide with 2-methylpentanoyl chloride. This method yields N-(3-bromophenyl)-2-methylpentanamide as a white crystalline powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-methylpentanamide has been used as a research chemical in various scientific studies. It has been studied for its analgesic properties and has been found to be more potent than morphine. N-(3-bromophenyl)-2-methylpentanamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce cravings and withdrawal symptoms in opioid-dependent individuals.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLNBCTVDISGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137088.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)
